molecular formula C4H10N2 B8145468 Cyclobutane-1,2-diamine

Cyclobutane-1,2-diamine

Cat. No. B8145468
M. Wt: 86.14 g/mol
InChI Key: VHCQWQAYVBRQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutane-1,2-diamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Chiral Pyrrolidines and Amino Alcohols : Cyclobutane-1,2-diamine is used in creating chiral pyrrolidines and amino alcohols. These compounds play a role in stabilizing metallic nanoparticles and have catalytic applications, particularly in the hydrogenation of arenes and nitrobenzene derivatives (Aguilera et al., 2015).

  • Biomedical Applications : This compound is instrumental in synthesizing surfactants, gelators, and metal cation ligands, which are important in various fields, including biomedical applications (Illa et al., 2019).

  • Chemoselective Manipulation : Orthogonal protection of cyclobutane-1,2-diamine allows for the selective manipulation of its amino groups, which is vital in scientific research applications (Sans, Illa & Ortuño, 2012).

  • Liquid Crystal Cells : It is also used in the synthesis of poly(amic acids) with varying side chain structures, affecting the pretilt angles of liquid crystal cells (Lee et al., 2006).

  • Synthesis of Methanoglutamic Acids : Cyclobutane-1,2-diamine is utilized in the synthesis of cis and trans 2,7-methanoglutamic acids (Gaoni, 1988).

  • Drug Discovery : This compound serves as a promising sterically constrained diamine building block in drug discovery (Radchenko et al., 2010).

  • Asymmetric Epoxidation of Alkenes : It is a component in novel chiral salen ligands used in asymmetric epoxidation of alkenes (Daly & Gilheany, 2003).

  • Drug Candidates : Cyclobutanes are beneficial in drug candidates for factors like preventing cis/trans-isomerization, enhancing metabolic stability, directing pharmacophore groups, and reducing planarity (van der Kolk et al., 2022).

  • Antimicrobial and Antitumor Activities : Cyclobutane-containing alkaloids, which include cyclobutane-1,2-diamine, show antimicrobial, antibacterial, antitumor, and other activities, making them potential sources for drug discovery leads (Sergeiko et al., 2008).

  • Ligand Substitution Reactions : It can be used in kinetic and mechanistic investigations of ligand substitution reactions in cyclobutane-1,1-dicarboxylate complexes (Shoukry et al., 1998).

  • Organocatalysis : Chiral cyclobutane containing 1,3-amino alcohols and 1,3-diamines are used as bifunctional organocatalysts in chemical reactions (Mayans et al., 2013).

  • Synthesis of Allylic Alcohols and Î2-Lactones : Cyclobutane malonoyl peroxide is effective in the dihydroxylation of alkenes, leading to the synthesis of these compounds (Jones & Tomkinson, 2012).

  • Agrochemicals, Drugs, and Organic Materials : Diamines, including cyclobutane-1,2-diamine, are essential building blocks for synthesizing these products (Wang, Nguyen & Waser, 2021).

  • Photodamage in DNA : Cyclobutane dimers in DNA, formed by ultraviolet light, reveal a link between conformation before light absorption and photodamage (Schreier et al., 2007).

  • Catalysis in Medicinal Chemistry : A cobalt catalyst can couple ethylene with enynes to make complex chiral molecules, important in medicinal chemistry and natural products (Pagar & RajanBabu, 2018).

  • Synthesis of Multifunctionalized Optically Active 1,2-Oxazepanes : A highly diastereoselective and enantioselective formal [4 + 3] cycloaddition process produces these compounds with excellent stereocontrol (Hu et al., 2015).

  • High-Dose Chemotherapy Side Effects : High-dose carboplatin chemotherapy can cause severe neuropathy, potentially limiting its use (Heinzlef, Lotz & Roullet, 1998).

  • Formation of DNA Damage Adducts : UV absorption by thymine strands leads to cyclobutane dimers and (6-4) adducts via different electronic excited states (Banyasz et al., 2012).

properties

IUPAC Name

cyclobutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQWQAYVBRQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.